Superior Potency of Teneligliptin (Parent Compound) Against Human DPP-4 Compared to Other Marketed Gliptins
The parent compound, teneligliptin, demonstrates significantly higher potency against human DPP-4 (Ki = 0.461 ± 0.004 nM; IC50 = 1.70 ± 0.02 nM) compared to other gliptins in the same class, such as sitagliptin (Ki = 3.31 ± 0.22 nM; IC50 = 12.2 ± 0.8 nM) and anagliptin (Ki = 10.5 ± 0.6 nM; IC50 = 38.6 ± 2.2 nM). This data provides a clear quantitative justification for the commercial and clinical interest in this molecule, underscoring the necessity for a high-purity, reliable internal standard like (2S,4R)-Teneligliptin-d8 for its bioanalysis [1].
| Evidence Dimension | DPP-4 Inhibition (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 0.461 ± 0.004 nM; IC50 = 1.70 ± 0.02 nM |
| Comparator Or Baseline | Sitagliptin: Ki = 3.31 ± 0.22 nM; IC50 = 12.2 ± 0.8 nM; Anagliptin: Ki = 10.5 ± 0.6 nM; IC50 = 38.6 ± 2.2 nM |
| Quantified Difference | Teneligliptin is approximately 7.2-fold more potent (by Ki) than sitagliptin and 22.8-fold more potent than anagliptin. |
| Conditions | Human recombinant DPP-4 enzyme inhibition assay; values represent mean ± SD from three independent experiments. |
Why This Matters
The high potency of the parent drug drives its clinical use and demand for its deuterated standard; selection of a bioanalytical method hinges on the availability of a high-quality, matching SIL-IS like (2S,4R)-Teneligliptin-d8.
- [1] Nabeno M, et al. Table 4: Ki and IC50 values of PmDAP IV and human DPP IV for several gliptins. Sci Rep. 2018;8:3366. View Source
